

Profiling 2-Hydroxypalmitic Acid Using High-Resolution Mass Spectrometry: An Application Guide

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Compound of Interest

Compound Name: 2-Hydroxypalmitic acid

Cat. No.: B163448

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Introduction

2-Hydroxypalmitic acid (2-HPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha position.^[1] This metabolite is a key component of sphingolipids, which are essential structural elements of cell membranes and are involved in various signaling pathways.^{[2][3]} Altered levels of 2-HPA and other 2-hydroxy fatty acids have been implicated in several diseases, making their accurate quantification in biological samples crucial for researchers, scientists, and drug development professionals. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the detailed profiling of 2-HPA. This document provides detailed application notes and protocols for the analysis of 2-HPA in biological matrices.

Application Notes

High-resolution mass spectrometry provides significant advantages for the analysis of **2-hydroxypalmitic acid**, including high mass accuracy and resolution, which aid in the confident identification and differentiation of isomeric species. The methods outlined below are designed for robust and reproducible quantification of 2-HPA in complex biological samples such as plasma and serum.

Biological Significance of 2-Hydroxypalmitic Acid

2-Hydroxypalmitic acid is primarily found as a constituent of sphingolipids, such as ceramides and sphingomyelin. The biosynthesis of 2-hydroxy fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H).[2][3] These specialized lipids play a critical role in maintaining the integrity of the skin barrier and the myelin sheath in the nervous system.[3] Dysregulation of 2-HPA metabolism has been linked to neurological disorders and other pathological conditions.[3]

Quantitative Data Summary

The following tables summarize the reported concentrations of **2-hydroxypalmitic acid** and related compounds in human plasma, providing a reference for expected physiological levels.

Table 1: Concentration of **2-Hydroxypalmitic Acid** and Other Fatty Acids in Human Plasma

Analyte	Concentration in Healthy Controls (nmol/mL)	Concentration in Type 2 Diabetes (nmol/mL)	Concentration in Type 1 Diabetes (nmol/mL)
2-Hydroxypalmitic Acid (2-HPA)	Not explicitly quantified in this study	Not explicitly quantified in this study	Not explicitly quantified in this study
7-Hydroxystearic Acid (7-HSA)	0.11 ± 0.50	Elevated in some samples	Similar to healthy controls
6-Oxostearic Acid (6-OSA)	0.04 ± 0.02	0.06 ± 0.03	0.05 ± 0.03
Ricinoleic Acid	0.02 - 0.04	0.02 - 0.04	0.02 - 0.04
Palmitic Acid (C16:0)	66.44 ± 15.23	-	-
Stearic Acid (C18:0)	18.92 ± 4.94	-	-

Data adapted from a study on free fatty acids in human plasma.[4] Note that while the study quantified various hydroxy fatty acids, specific values for 2-HPA were not detailed in the summary tables.

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of **2-hydroxypalmitic acid** from plasma or serum samples using LC-HRMS.

Protocol 1: Sample Preparation - Protein Precipitation

This protocol is a rapid and straightforward method for the extraction of fatty acids from plasma or serum.^[5]

Materials:

- Human plasma or serum
- Methanol (LC-MS grade)
- Centrifuge
- Vortex mixer
- Autosampler vials

Procedure:

- To 100 μ L of plasma or serum in a microcentrifuge tube, add 400 μ L of ice-cold methanol.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant, which contains the extracted fatty acids.
- Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction

This protocol offers a more comprehensive extraction of lipids, including 2-HPA, from plasma or serum.^[6]

Materials:

- Human plasma or serum
- Internal standard (e.g., heptadecanoic acid in chloroform)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Nitrogen gas evaporator
- Hexane (LC-MS grade)
- Centrifuge
- Vortex mixer
- Autosampler vials

Procedure:

- To 1 mL of plasma in a glass tube, add a known amount of internal standard.
- Add 2 mL of methanol and 3.9 mL of chloroform.
- Vortex the mixture for 2 minutes.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
- Carefully transfer the lower chloroform phase to a clean glass tube.
- Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 85% methanol in water with 0.2% acetic acid) for LC-HRMS analysis.

Protocol 3: LC-HRMS Analysis

This protocol provides typical parameters for the analysis of 2-HPA using a high-resolution mass spectrometer.

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Triple TOF)

LC Parameters:

- Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m particle size)
- Mobile Phase A: Water with 0.2% (v/v) acetic acid
- Mobile Phase B: Methanol with 0.2% (v/v) acetic acid
- Flow Rate: 0.2 mL/min
- Gradient:
 - 0-2 min: 85% B
 - 2-12 min: Gradient to 100% B
 - 12-22 min: Hold at 100% B
 - 22-24 min: Return to 85% B
 - 24-30 min: Re-equilibration at 85% B
- Injection Volume: 5 μ L
- Column Temperature: 40°C

HRMS Parameters:

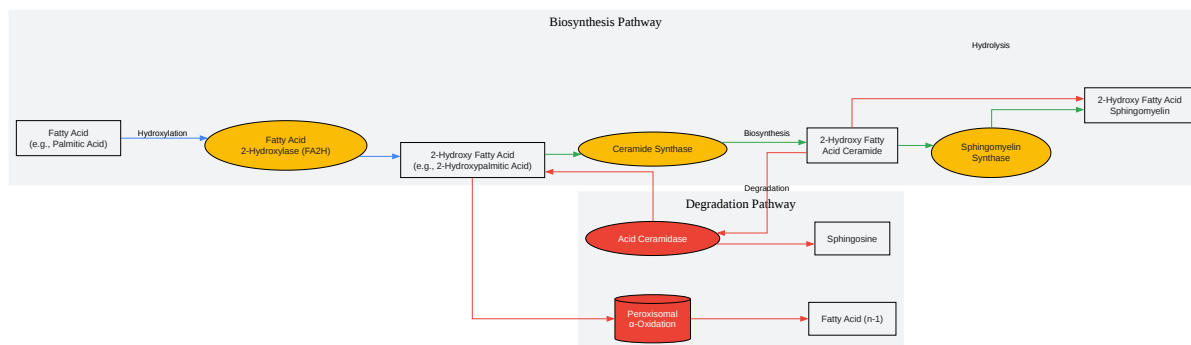
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: -3.5 kV

- Sheath Gas Flow Rate: 35 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Scan Range (m/z): 100 - 1000
- Resolution: 70,000
- Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis and degradation of 2-hydroxy fatty acids within the context of sphingolipid metabolism.

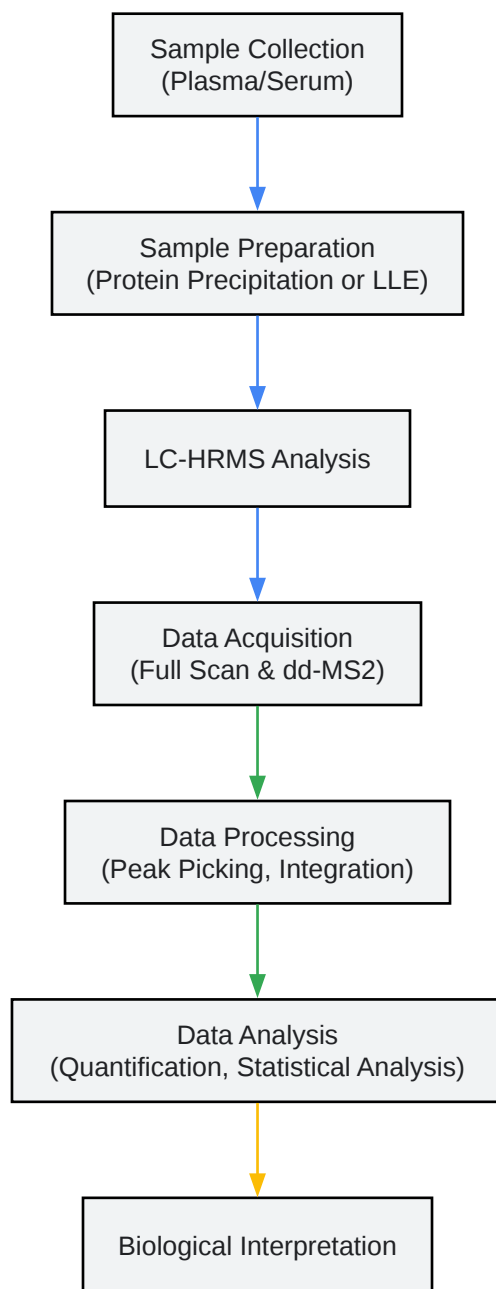


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Caption: Biosynthesis and degradation pathway of 2-hydroxy fatty acids.

Experimental Workflow

The following diagram outlines the complete experimental workflow for 2-HPA profiling.



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Caption: Experimental workflow for 2-HPA profiling.

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